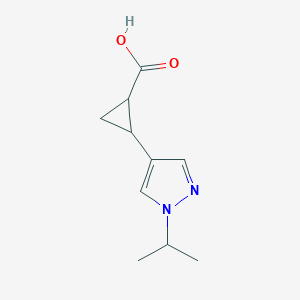

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

2-(1-propan-2-ylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)12-5-7(4-11-12)8-3-9(8)10(13)14/h4-6,8-9H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMHVMOWSXGSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropane carboxylic acid moiety. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with a cyclopropanation reagent under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclopropanation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- CAS Number : 1698265-40-5

The compound features a cyclopropanecarboxylic acid core with an isopropyl-substituted pyrazole ring, which is pivotal for its biological activities.

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid exhibit promising anticancer properties. For instance, a study synthesized various propanamide derivatives that showed significant cytotoxic effects against cancer cell lines, with some compounds demonstrating low IC50 values (20.12 µM to 24.57 µM), indicating strong anticancer potential compared to standard treatments like doxorubicin .

Antiviral Properties

The compound's structural analogs have been investigated for their antiviral activities, particularly against influenza viruses. A study highlighted the development of compounds that disrupt the interaction between viral proteins crucial for replication, showcasing potential as antiviral agents . The unique pyrazole structure may enhance binding affinity to viral targets, making it a candidate for further exploration in antiviral drug design.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through hydrazine reactions with suitable carbonyl compounds, followed by cyclopropane ring formation via carboxylation techniques. The mechanism of action often involves inhibition of enzymatic pathways or modulation of receptor activities within biological systems.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Amino or Ester Substituents

1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (CAS: 31420-47-0) Substituent: A primary amine-linked ethyl group attached to the cyclopropane. This increases water solubility but reduces lipophilicity (lower LogP). Applications: Often used as a building block for peptide mimetics or bioactive molecules requiring cationic motifs .

Methyl trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS: 19687-04-8) Substituent: A Boc-protected amine and methyl ester. Key Differences: The ester and Boc groups enhance stability during synthesis but require deprotection for biological activity. Applications: Intermediate in synthesizing cyclopropane-based peptidomimetics .

Analogues with Heterocyclic Substituents

2-(4-Thiazolyl)-1H-Benzimidazole (Thiabendazole) Substituent: Benzene-fused imidazole with a thiazole ring. The target compound’s pyrazole may offer similar hydrogen-bonding capacity but with reduced steric bulk compared to benzimidazole .

Tetramethrin (Cyclopropane ester with isoindole) Substituent: Esterified cyclopropane linked to a hexahydro-isoindole. Key Differences: Tetramethrin’s ester group and fused bicyclic structure enhance insecticidal activity but reduce metabolic stability in mammals.

Cyclopropane Derivatives with Polar Functional Groups

(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic Acid Substituent: Amino and carboxy groups on the cyclopropane. Key Differences: The dual acidic/basic groups create a zwitterionic structure, enhancing solubility but complicating blood-brain barrier penetration. The target compound’s isopropyl-pyrazole substituent balances lipophilicity and steric effects for better membrane permeability .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Substituent Type | Key Functional Groups | LogP (Predicted) | Applications |

|---|---|---|---|---|

| 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid | Heterocyclic (pyrazole) | Carboxylic acid, isopropyl | ~1.8 | Drug discovery, enzyme inhibitors |

| 1-(2-Aminoethyl)cyclopropanecarboxylic acid HCl | Aliphatic amine | Amino, carboxylic acid | ~-0.5 | Peptide mimetics |

| Methyl trans-2-Boc-amino cyclopropane carboxylate | Protected amine, ester | Boc, methyl ester | ~1.2 | Synthetic intermediates |

| Thiabendazole | Benzene-fused heterocycle | Benzimidazole, thiazole | ~2.1 | Antifungal/antiparasitic agents |

| Tetramethrin | Esterified cyclopropane | Isoindole, ester | ~3.5 | Insecticides |

Research Findings and Trends

- Lipophilicity: The isopropyl-pyrazole group in the target compound provides moderate lipophilicity (LogP ~1.8), making it suitable for oral bioavailability compared to highly polar aminoethyl derivatives (LogP ~-0.5) .

- Metabolic Stability : Pyrazole rings are generally resistant to oxidative metabolism, enhancing the target compound’s stability over ester-containing analogues like Tetramethrin .

- Bioactivity : Heterocyclic substituents (e.g., pyrazole, thiazole) correlate with target selectivity in enzyme inhibition, as seen in Thiabendazole’s antifungal activity .

Biological Activity

2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid is a compound with the molecular formula C10H14N2O2. It features a cyclopropane ring linked to a carboxylic acid and a pyrazole ring substituted with an isopropyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, enzyme inhibition, and receptor modulation.

- Molecular Weight : 194.23 g/mol

- CAS Number : 1698265-40-5

- IUPAC Name : 2-(1-propan-2-ylpyrazol-4-yl)cyclopropane-1-carboxylic acid

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding can lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways within cells.

1. Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor of enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests that it could inhibit enzymes like O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis .

2. Antimicrobial Activity

Preliminary studies have shown promising antimicrobial properties, particularly when combined with other agents. The compound's ability to enhance the efficacy of existing antibiotics has been noted, suggesting potential use as an adjuvant in antimicrobial therapies .

3. Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. Ongoing research is aimed at elucidating these effects through in vitro and in vivo studies.

Study on Enzyme Inhibition

A study focused on the inhibition of OASS revealed that derivatives similar to this compound exhibited low nanomolar range inhibitory activities against OASS-A and OASS-B isoforms. The findings suggest that this compound can effectively compete with substrate binding, thus inhibiting enzyme activity .

Antimicrobial Synergy

In another study, the compound was evaluated for its ability to act as a colistin adjuvant against various pathogenic bacteria. The results indicated that it could enhance the effectiveness of colistin by reducing the minimum inhibitory concentrations (MICs) required for bacterial inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Isopropyl-1H-pyrazole-4-carboxylic acid | Lacks cyclopropane ring | Limited enzyme inhibition |

| Cyclopropanecarboxylic acid | Contains cyclopropane ring | Moderate biological activity |

| 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid | Methyl substitution instead of isopropyl | Variable activity |

The unique combination of the cyclopropane and pyrazole moieties in this compound enhances its biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropanecarboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves cyclopropanation of a pyrazole precursor using reagents like sodium acetate in refluxing acetic acid, as demonstrated for structurally similar compounds . Optimization includes controlling reaction time (2.5–3 hours) and temperature (reflux conditions). Catalytic additives (e.g., palladium for coupling reactions) may enhance yield, while inert atmospheres prevent undesired oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent moisture absorption or cyclopropane ring strain-induced degradation. Avoid exposure to strong oxidizers and high temperatures, as cyclopropane derivatives are prone to ring-opening reactions . Use ventilated storage areas and conduct regular stability assays via HPLC or TLC .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to resolve cyclopropane ring protons (δ 0.8–1.5 ppm) and pyrazole aromatic signals. Compare with computed spectra from DFT studies for validation .

- Purity Analysis : HPLC with UV detection (λ = 210–280 nm) and mass spectrometry (ESI-MS) for molecular ion verification .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyclopropane ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model ring strain energy and electrophilic susceptibility. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while Fukui indices predict regioselectivity in ring-opening reactions . Validate with experimental kinetic studies under varying pH/temperature conditions.

Q. What strategies mitigate byproduct formation during cyclopropane ring synthesis?

- Methodological Answer :

- Reagent Control : Use stoichiometric equivalents of sodium acetate to minimize esterification side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclopropanation yields by stabilizing transition states.

- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., open-chain analogs) and adjust reaction conditions iteratively .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals. For ambiguous cases, synthesize deuterated analogs or use X-ray crystallography to unambiguously confirm the cyclopropane-pyrazole spatial arrangement . Reconcile computational IR/Raman spectra with experimental data to resolve vibrational mode discrepancies .

Q. What are the safety protocols for handling this compound given its structural analogs' toxicity profiles?

- Methodological Answer : Wear NIOSH-approved PPE (nitrile gloves, face shields) to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents. Monitor airborne particulates with HEPA filters, as cyclopropane derivatives may exhibit respiratory toxicity . Conduct acute toxicity assays (e.g., OECD 423) to establish safe exposure limits.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data across studies?

- Methodological Answer : Standardize experimental conditions (pH, temperature, solvent polarity) and validate via controlled replicates. Use dynamic light scattering (DLS) to assess aggregation states that may falsely alter solubility measurements. Cross-reference with computational logP predictions (e.g., ACD/Labs) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.